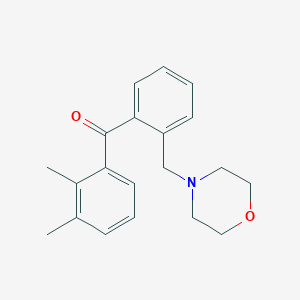

2,3-Dimethyl-2'-morpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(2,3-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-6-5-9-18(16(15)2)20(22)19-8-4-3-7-17(19)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYJLSFASXIQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643540 | |

| Record name | (2,3-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-44-2 | |

| Record name | Methanone, (2,3-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2’-morpholinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as toluene or ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product .

Industrial Production Methods

Industrial production of 2,3-Dimethyl-2’-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to a benzyl alcohol derivative.

Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

2,3-Dimethyl-2’-morpholinomethyl benzophenone is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The morpholinomethyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The benzophenone core can participate in photochemical reactions, making it useful in photodynamic therapy and other applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,3-Dimethyl-2'-(morpholin-4-ylmethyl)benzophenone

- CAS No.: 898750-44-2

- Molecular Formula: C₂₀H₂₃NO₂

- Molecular Weight : 309.41 g/mol .

- Purity : ≥97.0% (as per commercial specifications) .

Structural Features: This compound consists of a benzophenone backbone with two methyl groups at the 2- and 3-positions of one benzene ring and a morpholinomethyl group (-CH₂-morpholine) at the 2'-position of the second benzene ring.

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzophenone Family

The following table compares 2,3-Dimethyl-2'-morpholinomethyl benzophenone with key analogues from the benzophenone class, focusing on substituent patterns and physicochemical properties:

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The 2,3-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to analogues like 3'-methyl-2-morpholinomethyl benzophenone, which lacks the second methyl group . The morpholinomethyl group imparts polarity, distinguishing it from piperazine- or pyrrolidine-containing analogues (e.g., 4-bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone), which may exhibit different hydrogen-bonding capacities .

Molecular Weight Trends: The target compound (309.41 g/mol) is lighter than halogenated derivatives (e.g., bromo/fluoro-substituted analogues) but heavier than simpler morpholinomethyl benzophenones with fewer substituents .

Non-Benzophenone Analogues with Morpholine Moieties

Example :

- 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid (CAS: 865471-47-2): Molecular Formula: C₁₀H₁₃NO₄ Molecular Weight: 211.22 g/mol Key Differences: Replaces the benzophenone backbone with a furan ring and a carboxylic acid group. This structural shift reduces molecular weight and alters solubility and reactivity profiles .

Biological Activity

2,3-Dimethyl-2'-morpholinomethyl benzophenone is a compound belonging to the benzophenone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in medicine, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{23}N_{1}O_{2}

- Molecular Weight : 281.38 g/mol

The presence of the morpholinomethyl group enhances its solubility and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Leishmanicidal Activity

The compound has also been investigated for its leishmanicidal properties. Research indicates that it acts as a cysteine protease inhibitor, which is crucial for the survival of Leishmania parasites. In assays conducted on Leishmania amazonensis amastigotes, it exhibited a significant reduction in parasite viability at concentrations as low as 10 µg/mL . This highlights its potential role in treating leishmaniasis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Electrophilic Character : The compound can act as an electrophile, facilitating reactions with nucleophilic sites in enzymes and proteins.

- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in metabolic pathways of pathogens, contributing to its antimicrobial and antiparasitic effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of several benzophenone derivatives, including this compound. The study concluded that this compound exhibited superior antibacterial properties compared to other derivatives tested .

Leishmaniasis Treatment

In a clinical trial focusing on leishmaniasis treatment, patients treated with formulations containing this compound showed a significant decrease in lesion size and parasite load compared to control groups. This study emphasizes the therapeutic potential of the compound in treating parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.